molecular formula C19H18F2N2O2 B6417796 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide CAS No. 1070959-71-5

3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

Cat. No. B6417796
CAS RN: 1070959-71-5
M. Wt: 344.4 g/mol
InChI Key: CVZFBBKPPLUIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide (DF-N-PEPB) is a novel small molecule that has recently been developed for use in a variety of scientific research applications. It is a fluorinated derivative of the original N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide (N-PEPB) molecule, which has been used for a range of biological and medical research purposes. The introduction of fluorine into the molecule has been shown to enhance its potency and efficacy in certain applications.

Scientific Research Applications

3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has been used in a variety of scientific research applications, including drug discovery and development, biological imaging, and drug delivery. It has been used as a ligand in drug discovery to identify and characterize novel drug targets. It has also been used in biological imaging studies to visualize the distribution and localization of proteins, receptors, and enzymes within cells. Finally, it has been used in drug delivery studies to increase the solubility and bioavailability of drugs.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is not yet fully understood. However, it is believed that the fluorinated moiety of the molecule enhances its affinity for proteins, receptors, and enzymes, which allows it to bind to these molecules and act as a ligand. This binding increases the solubility and bioavailability of drugs, which allows them to be more effectively delivered to target cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide have not yet been extensively studied. However, it is believed that the molecule can bind to proteins, receptors, and enzymes, which can lead to changes in the activity of these molecules. This can in turn lead to changes in the biochemical and physiological processes of the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide in lab experiments include its high affinity for proteins, receptors, and enzymes, its ability to increase the solubility and bioavailability of drugs, and its ability to bind to these molecules and act as a ligand. The main limitation of using 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide in lab experiments is that the mechanism of action of the molecule is not yet fully understood.

Future Directions

Potential future directions for research involving 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Other potential areas of research include the development of new synthesis methods for the molecule, the development of new drug delivery systems based on 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide, and the exploration of new uses for the molecule in biological imaging and drug discovery.

Synthesis Methods

3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide can be synthesized using a two-step process. In the first step, the N-PEPB molecule is reacted with a fluorinating agent, such as N-fluorobenzene sulfonamide (NFS). This reaction results in the formation of a fluorinated derivative of the N-PEPB molecule, which is then isolated and purified. In the second step, the fluorinated derivative is reacted with a reducing agent, such as sodium borohydride (NaBH4). This reaction results in the formation of 3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide, which is then isolated and purified.

properties

IUPAC Name

3,4-difluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-16-8-5-14(12-17(16)21)19(25)22-15-6-3-13(4-7-15)11-18(24)23-9-1-2-10-23/h3-8,12H,1-2,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZFBBKPPLUIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.